molecular formula C16H11N3 B12500456 1,3-Diphenyl-1H-pyrazole-5-carbonitrile

1,3-Diphenyl-1H-pyrazole-5-carbonitrile

Cat. No.: B12500456
M. Wt: 245.28 g/mol
InChI Key: DZSZJGUENGYDGV-UHFFFAOYSA-N
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Description

1,3-Diphenyl-1H-pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of two phenyl groups attached to the pyrazole ring and a nitrile group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diphenyl-1H-pyrazole-5-carbonitrile can be synthesized through a one-pot, three-component reaction involving aromatic aldehydes, malononitrile, and phenylhydrazine. This reaction typically occurs in the presence of a catalyst, such as alumina-silica-supported manganese dioxide (MnO₂) or orthophosphoric acid (H₃PO₄), under mild conditions . The reaction proceeds via a cyclocondensation mechanism, resulting in high yields of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs more scalable and cost-effective methods. The use of heterogeneous catalysts and green solvents is preferred to ensure environmental sustainability and process efficiency .

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form carboxylic acids or amides.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Diphenyl-1H-pyrazole-5-carbonitrile has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Diphenyl-1H-pyrazole-4-carbonitrile
  • 3,5-Diphenyl-1H-pyrazole
  • 1-Phenyl-3-(2,5-difluorophenyl)-1H-pyrazole-4-carbonitrile

Uniqueness

1,3-Diphenyl-1H-pyrazole-5-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group at the 5-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives .

Properties

Molecular Formula

C16H11N3

Molecular Weight

245.28 g/mol

IUPAC Name

2,5-diphenylpyrazole-3-carbonitrile

InChI

InChI=1S/C16H11N3/c17-12-15-11-16(13-7-3-1-4-8-13)18-19(15)14-9-5-2-6-10-14/h1-11H

InChI Key

DZSZJGUENGYDGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)C#N)C3=CC=CC=C3

Origin of Product

United States

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